![molecular formula C14H16O4 B2988466 6,7-Diethoxy-4-methylcoumarin CAS No. 314744-06-4](/img/structure/B2988466.png)
6,7-Diethoxy-4-methylcoumarin
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Overview
Description
6,7-Diethoxy-4-methylcoumarin is a fluorogenic substrate and is also a metabolite of Cordyceps militaris . It has the empirical formula C14H16O4 and a molecular weight of 248.27 .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
Molecular Structure Analysis
The molecular structure of 6,7-Diethoxy-4-methylcoumarin consists of a coumarin core structure with two ethoxy groups at positions 6 and 7 and a methyl group at position 4 .
Physical And Chemical Properties Analysis
6,7-Diethoxy-4-methylcoumarin is a white to orange to green powder . It is soluble in DMF, acetonitrile, alcohols, and chloroform . It has a melting point of 98-100°C .
Scientific Research Applications
Fluorescence Studies
6,7-Diethoxy-4-methylcoumarin: is used in fluorescence studies due to its fluorogenic properties. It serves as a substrate for the measurement of cytochrome-mediated monooxygenase or “mixed function” oxidase systems .
Biological Activity
Coumarin derivatives are known for their good biological activity. They have application value in creating fluorescent probes and are studied for their potential medicinal properties .
Anti-Inflammatory Research
Research has been conducted on the anti-inflammatory effects of coumarin derivatives like 6,7-Diethoxy-4-methylcoumarin . These studies focus on understanding the mechanisms by which these compounds reduce inflammation and related expressions in cellular models .
Synthesis of Pharmaceutical Compounds
Coumarins, including 6,7-Diethoxy-4-methylcoumarin , are used in the synthesis of various pharmaceutical compounds due to their choleretic properties and ability to relax bile duct sphincters .
Biocatalysis
The compound has been studied for its role in biocatalytic processes, such as regioselective acylation, which is a key step in the synthesis of novel pharmaceuticals .
Antioxidant Properties
Some coumarin derivatives exhibit antioxidant properties, which are being explored for therapeutic applications.
Safety and Hazards
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .
Future Directions
Coumarin derivatives have attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Therefore, future research may focus on exploring new synthetic routes to coumarin derivatives, investigating their biological properties, and optimizing their synthesis conditions for industrial production .
Mechanism of Action
Target of Action
The primary targets of 6,7-Diethoxy-4-methylcoumarin are macrophages . Macrophages are immune cells known for their roles in inflammatory responses . They are activated by cytokines secreted by immune cells and various other stimuli, resulting in the production of pro-inflammatory cytokines and inflammatory factors .
Mode of Action
6,7-Diethoxy-4-methylcoumarin interacts with its targets by inhibiting the expression of pro-inflammatory mediators in macrophages . It downregulates the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages .
Biochemical Pathways
The compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway and the activity and expression of nuclear transcription factor kappa-B (NF-κB) . It inhibits LPS-induced phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38 . Additionally, it attenuates LPS-induced NF-κB activation via the inhibition of IκB-α phosphorylation .
Result of Action
The molecular and cellular effects of 6,7-Diethoxy-4-methylcoumarin’s action include a significant reduction in NO levels and PGE2 expression without inducing cytotoxicity . It also decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a dose-dependent manner .
properties
IUPAC Name |
6,7-diethoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-16-12-7-10-9(3)6-14(15)18-11(10)8-13(12)17-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALWPRSDDHKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-4-methylcoumarin |
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